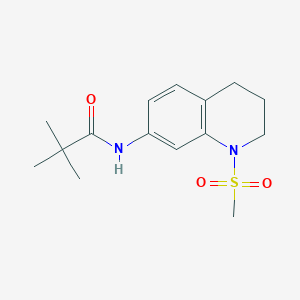
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid ist eine komplexe organische Verbindung, die zur Klasse der Sulfonamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methylsulfonylgruppe aus, die an einen Tetrahydrochinolinring gebunden ist, der wiederum mit einer Pivalamidgruppe verknüpft ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Gegenstand für verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid beinhaltet typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein gängiger Syntheseweg umfasst die anfängliche Bildung des Tetrahydrochinolinrings, gefolgt von der Einführung der Methylsulfonylgruppe und schließlich der Anbindung der Pivalamidgruppe. Die Reaktionsbedingungen erfordern oft den Einsatz spezifischer Katalysatoren und Lösungsmittel, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid große Batch- oder kontinuierliche Verfahren umfassen. Diese Methoden werden optimiert, um die Effizienz zu maximieren und den Abfall zu minimieren. Der Einsatz automatisierter Systeme und fortschrittlicher Analysemethoden stellt eine gleichbleibende Qualität und Skalierbarkeit des Produktionsprozesses sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Thiol oder Sulfid umwandeln.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Sulfonylgruppe oder dem Tetrahydrochinolinring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal den Einsatz von Katalysatoren, um Reaktionsgeschwindigkeiten und Selektivität zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen oder Sulfiden führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, die unterschiedliche funktionelle Gruppen an die ursprüngliche Verbindung gebunden haben.
Wissenschaftliche Forschungsanwendungen
N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird wegen ihrer potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Pfaden. Die Sulfonylgruppe ist dafür bekannt, mit verschiedenen Enzymen und Proteinen zu interagieren und deren Aktivität möglicherweise zu hemmen. Diese Interaktion kann zur Modulation biologischer Pfade führen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Ziele und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance its binding affinity to certain targets, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Sulfonamide: Diese Verbindungen teilen sich die Sulfonylgruppe und zeigen ähnliche biologische Aktivitäten.
Tetrahydrochinoline: Verbindungen mit dieser Grundstruktur sind für ihre vielfältigen biologischen Aktivitäten bekannt.
Pivalamide: Diese Verbindungen enthalten die Pivalamidgruppe und werden wegen ihrer potenziellen therapeutischen Anwendungen untersucht.
Die Einzigartigkeit von N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)pivalamid liegt in seinen kombinierten Strukturmerkmalen, die spezifische Eigenschaften und Aktivitäten verleihen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C15H22N2O3S |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-8-7-11-6-5-9-17(13(11)10-12)21(4,19)20/h7-8,10H,5-6,9H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
ZEMYEKZFOYYLKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260766.png)
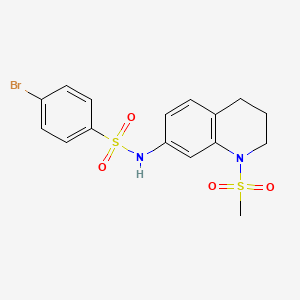

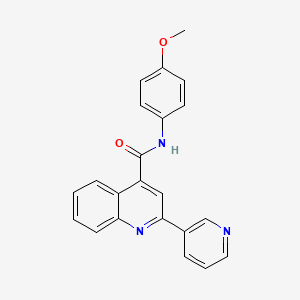

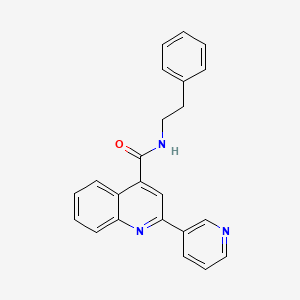
![N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11260821.png)
![2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260822.png)
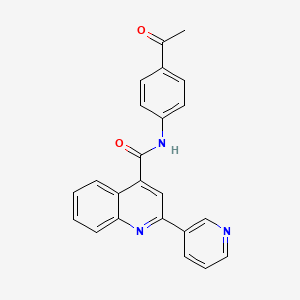
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11260848.png)
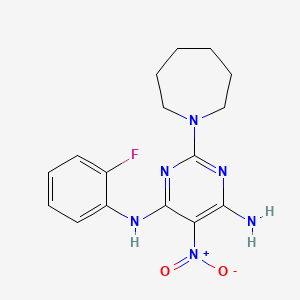
![1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11260861.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11260863.png)
![N-(3,4-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11260867.png)
